molecular formula C19H17F3N4O B15122369 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B15122369
M. Wt: 374.4 g/mol
InChI Key: YQAJQTPYXUFRRC-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the coupling with the trifluoromethyl-substituted pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide shares structural similarities with other pyrazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring, a phenyl group, and a trifluoromethyl-substituted pyridine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .

Properties

Molecular Formula

C19H17F3N4O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H17F3N4O/c1-26-12-16(11-25-26)14-4-2-13(3-5-14)8-9-23-18(27)15-6-7-17(24-10-15)19(20,21)22/h2-7,10-12H,8-9H2,1H3,(H,23,27)

InChI Key

YQAJQTPYXUFRRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F

Origin of Product

United States

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